molecular formula C10H10 B092710 Bullvalene CAS No. 1005-51-2

Bullvalene

Cat. No. B092710
CAS RN: 1005-51-2
M. Wt: 130.19 g/mol
InChI Key: UKFBVTJTKMSPMI-UHFFFAOYSA-N
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Description

Bullvalene is a highly reactive hydrocarbon compound that has been extensively studied for its unique properties. It is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that makes it an important chemical for many scientific applications.

Mechanism Of Action

Bullvalene's mechanism of action is not well understood. However, it is known to be highly reactive due to its strained structure. Bullvalene can react with a variety of chemicals, including oxygen, water, and other reactive molecules. This reactivity makes it an important compound for studying organic reactions and reaction mechanisms.

Biochemical And Physiological Effects

Bullvalene has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe respiratory distress if inhaled. Additionally, bullvalene has been shown to be a potent mutagen and carcinogen in animal studies. Due to its toxicity, bullvalene is not used in pharmaceuticals or other medical applications.

Advantages And Limitations For Lab Experiments

Bullvalene's unique structure and high reactivity make it an important compound for studying organic reactions and reaction mechanisms. However, its instability and toxicity make it challenging to work with in the laboratory. Additionally, bullvalene is expensive to produce, which limits its use in research.

Future Directions

There are several future directions for research on bullvalene. One area of interest is the development of new synthetic methods for producing bullvalene. Additionally, researchers are interested in studying the potential applications of bullvalene in the development of new materials, such as polymers and liquid crystals. Finally, there is interest in studying the biochemical and physiological effects of bullvalene to better understand its toxicity and potential health risks.
Conclusion:
In conclusion, bullvalene is a highly reactive hydrocarbon compound that has found applications in various scientific fields. It is synthesized through the Diels-Alder reaction and is used in the study of organic reactions and reaction mechanisms. Bullvalene's unique structure and high reactivity make it an important compound for research, but its toxicity and instability make it challenging to work with in the laboratory. Future research on bullvalene is focused on developing new synthetic methods, studying its potential applications in materials science, and understanding its potential health risks.

Synthesis Methods

Bullvalene is synthesized through the Diels-Alder reaction, which is a chemical reaction between a diene and a dienophile. The reaction produces a cyclohexene ring with a bridgehead double bond, which is a unique feature of bullvalene. The synthesis of bullvalene is challenging due to its high reactivity and instability. However, advances in synthetic chemistry have made it possible to produce bullvalene in the laboratory.

Scientific Research Applications

Bullvalene has been extensively studied for its unique properties and has found applications in various scientific fields. It is commonly used as a precursor in the synthesis of other chemicals due to its high reactivity. Bullvalene is also used in the study of organic reactions and as a probe for studying reaction mechanisms. Additionally, bullvalene has been used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

1005-51-2

Product Name

Bullvalene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[3.3.2.02,8]deca-3,6,9-triene

InChI

InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H

InChI Key

UKFBVTJTKMSPMI-UHFFFAOYSA-N

SMILES

C1=CC2C3C2C=CC1C=C3

Canonical SMILES

C1=CC2C3C2C=CC1C=C3

Other CAS RN

1005-51-2

synonyms

ullvalene
tricyclo(3.3.2.02,8)deca-3,6,9-triene

Origin of Product

United States

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